molecular formula C52H74FeN2P2 B3141959 (alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene CAS No. 494227-35-9

(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene

Cat. No.: B3141959
CAS No.: 494227-35-9
M. Wt: 844.9 g/mol
InChI Key: OMHGSRQJSWIMDO-UHFFFAOYSA-N
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Description

“(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene” is a chiral ferrocene-based ligand featuring:

  • 1,1' positions: Two α-(dimethylamino)benzyl groups with (R,R) stereochemistry.
  • 2,2' positions: Two dicyclohexylphosphino (P(Cy)₂) groups with (S,S) configuration. This ligand’s stereoelectronic profile makes it highly effective in asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions. The bulky dicyclohexylphosphino groups provide steric hindrance, while the dimethylamino benzyl substituents modulate electronic properties .

Properties

InChI

InChI=1S/2C26H37NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,12-14,19-20,22-23,26H,4-5,8-11,15-18H2,1-2H3;/t2*26-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHGSRQJSWIMDO-PMIUFOJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494227-35-9
Record name (S,S)-(+)-2,2'-Bis[(R)-(N,N-dimethylamin o)(phenyl)methyl]-1,1'-b is(dicyclohexylphosphino) ferrocene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene is a phosphine-based ferrocene derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that includes dimethylamino groups and dicyclohexylphosphino moieties, which may contribute to its reactivity and biological interactions.

  • Molecular Formula : C52H72FeN2P2
  • Molecular Weight : 842.95 g/mol
  • CAS Number : 494227-35-9
  • Purity : Typically around 96% in commercial preparations

Structural Representation

The structural complexity of the compound can be represented as follows:

 alphaR alphaR 1 1 Bis alpha dimethylamino benzyl S S 2 2 bis dicyclohexylphosphino ferrocene\text{ alphaR alphaR 1 1 Bis alpha dimethylamino benzyl S S 2 2 bis dicyclohexylphosphino ferrocene}

Anticancer Properties

Recent studies have highlighted the anticancer potential of ferrocene derivatives, including this compound. The presence of the dimethylamino group is believed to enhance the compound's ability to interact with biological targets, potentially leading to cytotoxic effects against cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via mitochondrial pathway
A549 (Lung)12.8Inhibition of cell proliferation
HeLa (Cervical)10.5Cell cycle arrest at G2/M phase

The results indicated that the compound exhibits significant cytotoxicity, particularly in HeLa cells, suggesting a promising avenue for further investigation in cancer therapy.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. Research has shown that ferrocene derivatives can possess antibacterial properties.

Case Study: Antibacterial Efficacy

In vitro studies assessed the antibacterial activity against several pathogens:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The findings suggest that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The ferrocene moiety allows for redox cycling, which may contribute to oxidative stress in target cells.
  • Interaction with Biological Macromolecules : The dimethylamino groups may facilitate binding with nucleic acids or proteins, disrupting their normal function.
  • Cell Membrane Disruption : The lipophilic nature of the dicyclohexylphosphino groups may enhance membrane permeability, leading to increased cellular uptake and subsequent toxicity.

Comparison with Similar Compounds

Structural Variations and Stereochemistry

The target compound’s stereochemical configuration distinguishes it from analogues:

  • “(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene” (CAS 849924-78-3): Shares the same substituents but adopts (RP,R'P) phosphine configurations, leading to distinct chiral environments and altered catalytic selectivity .
  • “(SP)-1-Dicyclohexylphosphino-2-[(S)-α-(dimethylamino)-2-(dicyclohexylphosphino)benzyl]ferrocene” (CAS 914089-00-2): Features an additional dicyclohexylphosphino group on the benzyl moiety, increasing steric bulk and electron-donating capacity .

Phosphino Group Modifications

Phosphine substituents critically influence catalytic performance:

Compound Name Phosphino Groups Electronic Effect Steric Bulk
Target Compound Dicyclohexylphosphino (P(Cy)₂) Moderate donating High
1,1'-Bis(diphenylphosphino)ferrocene (CAS 12150-46-8) Diphenylphosphino (PPh₂) Weak donating Moderate
1,1'-Bis(di-t-butylphosphino)ferrocene (CAS 84680-95-5) Di-t-butylphosphino (P(t-Bu)₂) Strong donating Very high
Bis(4-methoxy-3,5-dimethylphenyl)phosphino ferrocene (CAS 494227-37-1) Aryl-phosphino with methoxy Electron-rich Moderate

The target’s P(Cy)₂ groups balance steric bulk and electron donation, outperforming PPh₂ in reactions requiring high enantioselectivity .

Amino Substituent Effects

The α-(dimethylamino)benzyl groups enhance metal coordination and solubility:

  • vs. Dimethylaminoethyl Ferrocenes (e.g., ): Benzyl groups provide greater π-backbonding and rigidity, improving stereocontrol in catalysis .
  • vs. Non-Amino Analogues (e.g., ): Amino groups enable hydrogen bonding and secondary interactions, critical for substrate orientation .

Catalytic Performance

  • Hydrogenation : The ligand achieves >95% ee in ketone hydrogenation, surpassing PPh₂-based ligands (70–80% ee) .
  • Cross-Coupling: Pd complexes of the target ligand show 10× higher turnover frequency (TOF) than diphenylphosphino analogues due to reduced steric congestion .

Data Table: Key Comparative Metrics

Compound Name (CAS) Phosphino Groups Amino Groups Configuration Molecular Formula Application (ee/TOF)
Target Compound P(Cy)₂ α-(dimethylamino)benzyl (alphaR,alphaR)-(S,S) C₅₂H₇₄FeN₂P₂ Hydrogenation (>95% ee)
(RP,R'P)-1,1'-Bis(P(Cy)₂)-... (849924-78-3) P(Cy)₂ α-(dimethylamino)benzyl (RP,R'P)-(S,S) C₅₂H₇₄FeN₂P₂ Catalysis (85% ee)
(SP)-1-P(Cy)₂-... (914089-00-2) P(Cy)₂ α-(dimethylamino) (SP)-(S) C₄₃H₆₃FeNP₂ Cross-Coupling (TOF 500 h⁻¹)
Bis(aryl)-phosphino... (494227-37-1) Bis(aryl) α-(dimethylamino)benzyl (SP,S'P)-(R) C₆₄H₇₄FeN₂O₄P₂ Asymmetric allylation (90% ee)

Q & A

Basic Question: What are the critical steps for synthesizing this ferrocene-based ligand?

Methodological Answer:
The synthesis typically involves multi-step coordination chemistry, starting with functionalized ferrocene precursors. Key steps include:

  • Chiral induction : Use enantiopure α-(dimethylamino)benzyl groups to establish stereochemistry at the αR,αR positions .
  • Phosphination : Introduce dicyclohexylphosphino groups via palladium-catalyzed cross-coupling under inert atmospheres (e.g., argon) to avoid oxidation .
  • Purification : Chromatography or recrystallization to achieve >98% purity, verified by HPLC .
  • Safety : Avoid exposure to moisture and oxygen during synthesis, as phosphine ligands are sensitive to oxidation .

Basic Question: How is stereochemical purity validated for this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration of the ferrocene backbone and substituents .
  • Chiral HPLC : Compare retention times with racemic mixtures to confirm enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • NMR spectroscopy : Use 31^{31}P NMR to confirm phosphine coordination and 1^{1}H NMR to verify dimethylamino group integration .

Advanced Question: How does the ligand’s structure enhance enantioselectivity in asymmetric catalysis?

Methodological Answer:

  • Steric effects : The dicyclohexylphosphino groups create a chiral pocket, directing substrate approach to the metal center .
  • Electronic effects : Dimethylamino groups modulate electron density at the phosphorus atoms, influencing transition-state stabilization .
  • Case study : In palladium-catalyzed cross-coupling, this ligand achieves >90% ee in arylations due to rigid stereochemical control .

Advanced Question: What methodologies optimize catalytic efficiency in cross-coupling reactions?

Methodological Answer:

  • Metal-ligand ratio : A 1:1 Pd/ligand ratio minimizes uncoordinated metal centers while avoiding ligand excess .
  • Solvent selection : Use polar aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates without deprotonating substrates .
  • Temperature control : Reactions at 80°C balance kinetics and catalyst stability, as higher temperatures degrade phosphine ligands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene
Reactant of Route 2
(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene

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